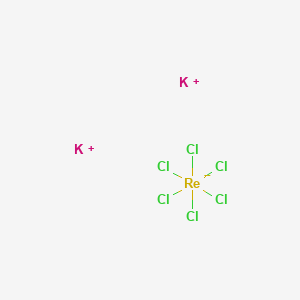

六氯合铼酸钾(IV)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium hexachlororhenate(IV), also known as potassium chlororhenite, is an inorganic chemical compound with the formula K2ReCl6 . It is a light-green crystalline solid and is used in the preparation of supported rhenium tricarbonyls which catalyze propylene hydrogenation .

Synthesis Analysis

Potassium hexachlororhenate(IV) is most commonly prepared by the reduction of potassium perrhenate with potassium iodide, hypophosphorous acid, or chromium (II) chloride in the presence of hydrochloric acid .Molecular Structure Analysis

The molecular formula of Potassium hexachlororhenate(IV) is Cl6K2Re . The molecular weight is 477.12 g/mol .Chemical Reactions Analysis

Potassium hexachlororhenate(IV) reacts with silver nitrate to produce silver hexachlororhenate, which in turn decomposes at 400 °C to rhenium (III) chloride .Physical And Chemical Properties Analysis

Potassium hexachlororhenate(IV) is a light-green crystalline solid . It is soluble in hydrochloric acid . The molecular weight of Potassium hexachlororhenate(IV) is 477.12 g/mol .科学研究应用

Preparation of Supported Rhenium Tricarbonyls

Potassium hexachlororhenate(IV): is utilized in the synthesis of supported rhenium tricarbonyls . These tricarbonyls are significant because they act as catalysts for the hydrogenation of propylene, a process crucial in the production of polypropylene plastics which are widely used in various industries due to their thermal resistance and durability .

Catalysis in Organic Synthesis

The compound’s ability to form rhenium tricarbonyls is not limited to propylene hydrogenation. It can also catalyze a variety of other organic reactions, making it a valuable reagent in organic synthesis laboratories. This includes applications in pharmaceuticals where specific reaction pathways need to be catalyzed under controlled conditions .

Hydrolysis to Form Rhenium(IV) Oxide

In aqueous solutions, K2ReCl6 undergoes hydrolysis to form rhenium(IV) oxide . This reaction is of interest in the study of transition metal oxides, which have applications ranging from semiconductors to photocatalysts.

Production of Silver Hexachlororhenate

When reacted with silver nitrate, K2ReCl6 produces silver hexachlororhenate . This compound decomposes at high temperatures to yield rhenium(III) chloride, which is used in further chemical syntheses and material science research.

Study of Crystal Structures

The crystalline structure of K2ReCl6 has been extensively studied, providing insights into cubic crystal systems . Understanding these structures is essential for material science, particularly in the development of new materials with specific properties.

Thermodynamic Research

K2ReCl6: has been the subject of thermodynamic studies, particularly concerning its heat capacity and entropy . Such research is fundamental in understanding the physical properties of compounds, which is crucial for their application in temperature-sensitive reactions and processes.

作用机制

Target of Action

Potassium hexachlororhenate(IV) is an inorganic chemical compound It’s known to react with silver nitrate to produce silver hexachlororhenate .

Mode of Action

It is known to react with silver nitrate to produce silver hexachlororhenate, which decomposes at 400 °C to rhenium (III) chloride . In water, it hydrolyses to form rhenium (IV) oxide .

Pharmacokinetics

It is a light-green crystalline solid that is soluble in hydrochloric acid . The compound’s solubility suggests that it may have some degree of bioavailability, but further studies are required to confirm this.

Result of Action

It is known to hydrolyse in water to form rhenium (IV) oxide

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium hexachlororhenate(IV). For instance, its solubility in water and hydrochloric acid suggests that the presence and concentration of these solvents in the environment could impact its action and stability.

安全和危害

Potassium hexachlororhenate(IV) is a hazardous substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

未来方向

属性

IUPAC Name |

dipotassium;hexachlororhenium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCRXIXEXSEJGV-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Re |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green odorless crystals; [Alfa Aesar MSDS] |

Source

|

| Record name | Potassium hexachlororhenate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium hexachlororhenate(IV) | |

Q & A

Q1: What is known about the synthesis of Potassium Hexachlororhenate(IV)?

A1: K2ReCl6 can be synthesized through a high-temperature chlorination reaction using Rhenium powder and Potassium Chloride (KCl) in the presence of chlorine gas []. The yield of this reaction is influenced by factors such as temperature, chlorine flow rate, and contact area. Optimal conditions for maximizing yield include a temperature of 500 °C and a chlorine flow rate of 60 L/h, resulting in a yield of up to 67.37% and a purity exceeding 98% [].

Q2: Has the electrochemical behavior of K2ReCl6 been investigated?

A2: Yes, polarographic studies have been conducted on K2ReCl6 in various supporting electrolytes []. The half-wave potential (E1/2) for the reduction of K2ReCl6 is dependent on the nature of the cations present in the supporting electrolyte, but not the anions []. This reduction process is irreversible and diffusion-controlled. Interestingly, the reduction of the analogous compound, K2ReBr6, exhibits a temperature-dependent maximum in its polarographic wave, which is not suppressed by typical maximum suppressors [].

Q3: What insights into the magnetic properties of K2ReCl6 have been gained through research?

A3: Magnetic susceptibility measurements of K2ReCl6 reveal a Curie point of 12.4 ± 0.5 K []. This finding confirms that the heat capacity anomalies observed at 11.9 ± 0.1 K are indicative of a transition to an antiferromagnetic state []. Similar studies on K2ReBr6 showed a Curie point of 15.3 ± 0.5 K, corresponding to a heat capacity peak at 15.2 ± 0.1 K []. This suggests that both K2ReCl6 and K2ReBr6 exhibit cooperative transitions to antiferromagnetic states at low temperatures.

Q4: Has Chlorine-36 exchange been studied with K2ReCl6?

A4: Yes, research has explored the exchange of Chlorine-36 with both K2ReCl6 and Cs2ReOCl5 [, ]. While negligible radioactivity was detected in K2ReCl6 after precipitation from HCl36 solutions using nitron, Cs2ReOCl5 exhibited radioactivity following suspension in HCl36-containing methanol and subsequent filtration [, ]. These findings are consistent with the general observation that octahedral complexes without vacant d orbitals are inert, whereas those with at least one vacant d orbital exhibit lability [, ].

Q5: Are there any studies focusing on the structural characterization of related compounds?

A5: X-ray diffraction studies on Cs2ReOCl5, a compound structurally similar to K2ReCl6, revealed a hexagonal unit cell with parameters a = 7.04 Å and c = 10.9 Å [, ]. These findings contribute to the understanding of the structural characteristics of Rhenium(V) complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)